molecular formula C9H12N2O2S B1348966 1-(Methylsulfonyl)indolin-5-amine CAS No. 299921-01-0

1-(Methylsulfonyl)indolin-5-amine

Cat. No. B1348966
CAS RN: 299921-01-0
M. Wt: 212.27 g/mol
InChI Key: JLXKFJCABSSCPF-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)indolin-5-amine, also known as MSIA, is a synthetic compound that has been studied for its potential applications in scientific research. MSIA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives have also shown anti-inflammatory activity. In particular, 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole has demonstrated significant anti-inflammatory activity .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties. The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. These compounds can help protect the body from damage caused by harmful molecules called free radicals .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity. They have been found to be effective against a variety of microorganisms, including bacteria and fungi .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties. They have been found to help regulate blood sugar levels, making them potentially useful in the treatment of diabetes .

Mechanism of Action

Target of Action

1-(Methylsulfonyl)indolin-5-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 1-(Methylsulfonyl)indolin-5-amine may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes caused by 1-(Methylsulfonyl)indolin-5-amine would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially 1-(Methylsulfonyl)indolin-5-amine, could affect a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXKFJCABSSCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352881
Record name 1-(methylsulfonyl)indolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)indolin-5-amine

CAS RN

299921-01-0
Record name 1-(methylsulfonyl)indolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Methylsulfonyl)indolin-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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